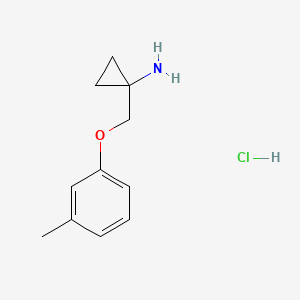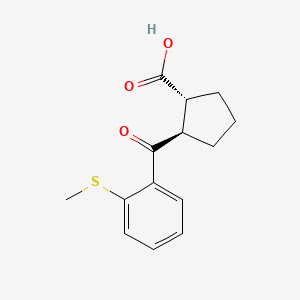
trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid
Vue d'ensemble
Description
“trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1134700-56-3 . It has a molecular weight of 264.35 and its IUPAC name is (1R,2R)-2-[2-(methylsulfanyl)benzoyl]cyclopentanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16O3S/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10-/m1/s1 . This indicates that the molecule contains a total of 35 bonds, including 19 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aromatic), 1 hydroxyl group, and 1 sulfide .Physical And Chemical Properties Analysis
The melting point of “trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid” is between 135-137 degrees Celsius . Unfortunately, other physical and chemical properties such as boiling point, density, and solubility were not found in the available resources.Applications De Recherche Scientifique
Analytical Method Development
- Gas Chromatography-Mass Spectrometry (GC-MS) Methods : A study by Arrebola et al. (1999) developed a method involving gas chromatography-tandem mass spectrometry for determining various pyrethroid metabolites in human urine, which could potentially be adapted for analyzing compounds like trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid (Arrebola, Martínez-Vidal, Fernandez-Gutiérrez, & Akhtar, 1999).
Chemical Separation Techniques
- High-Performance Liquid Chromatography (HPLC) : Péter & Fülöp (1995) developed a method for the separation of isomers of similar cyclic compounds using high-performance liquid chromatography, which could be relevant for the separation of isomers of trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid (Péter & Fülöp, 1995).
Synthesis and Stereochemistry
Synthesis of Cycloalkane-fused Compounds : Szakonyi et al. (1998) investigated the synthesis of cycloalkane-fused dihydropyrimidin-4-one enantiomers using similar cyclic compounds, indicating potential methodologies for synthesizing derivatives of trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid (Szakonyi, Fülöp, Bernáth, Török, & Péter, 1998).
Conformational Analysis and Stereochemistry : Larue et al. (1995) conducted a conformational analysis of glutamic acid analogues with cyclopentane rings, providing insight into the stereochemical properties that could be applicable to the analysis of trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid (Larue et al., 1995).
Catalysis
- Palladium-catalyzed Reactions : Feuerstein et al. (2001) explored the use of a palladium-tetraphosphine system for catalyzing cross-coupling reactions, which may be relevant to reactions involving trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid (Feuerstein, Laurenti, Bougeant, Doucet, & Santelli, 2001).
Drug Design and Isosteres
- Carboxylic Acid Isosteres in Drug Design : Ballatore et al. (2011) researched the use of cyclopentane-1,3-dione as an isostere for carboxylic acid, which could be significant in designing drugs that include trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid (Ballatore et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
(1R,2R)-2-(2-methylsulfanylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3S/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWIBRLZGCPRKH-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C(=O)[C@@H]2CCC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(2-Thiomethylbenzoyl)cyclopentane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



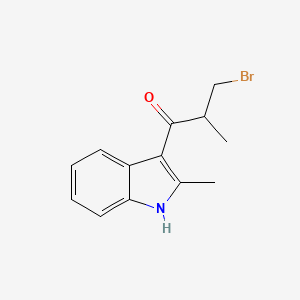

![[2-(4-Ethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3082791.png)
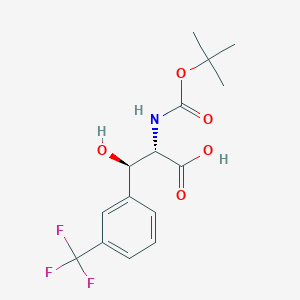




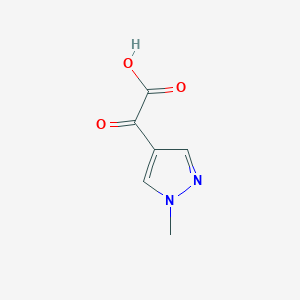

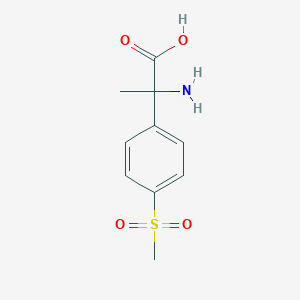
![[3,5-Bis(benzyloxy)benzyl]amine hydrochloride](/img/structure/B3082866.png)
